molecular formula C9H6BrFN2O B13913879 6-Bromo-7-fluoro-2-methylquinazolin-4-ol

6-Bromo-7-fluoro-2-methylquinazolin-4-ol

Cat. No.: B13913879
M. Wt: 257.06 g/mol
InChI Key: OJAGKZMDYTUCHN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2-methylquinazolin-4-ol is a halogenated quinazolinone derivative supplied as a high-purity building block for medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities, and is found in numerous bioactive molecules and approved drugs . This compound features a bromo and a fluoro substituent at the 6- and 7-positions of the quinazolinone ring, which are strategic sites for structural modification to optimize interactions with biological targets and enhance therapeutic efficacy . These halogens can be utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse functional groups and create libraries of derivatives for structure-activity relationship (SAR) studies . Quinazolinone derivatives are extensively investigated as potential anti-tumor agents. They can function as kinase inhibitors, targeting proteins such as the epidermal Growth Factor Receptor (EGFR), and have been shown to induce tumor cell death through various pathways, including apoptosis . The specific substitution pattern on this compound makes it a valuable intermediate for developing novel therapeutic agents, particularly in oncology research. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

6-bromo-7-fluoro-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

OJAGKZMDYTUCHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable quinazolinone precursor.

    Bromination: Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the fluorine atom at the 7th position using fluorinating agents such as Selectfluor.

    Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of 6-azido-7-fluoro-2-methyl-4(3H)-quinazolinone.

Scientific Research Applications

6-Bromo-7-fluoro-2-methylquinazolin-4-ol is a chemical compound with scientific research applications in chemistry and biology. It is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential biological activities.

Note: 6-Bromo-7-fluoro-2-methylquinazolin-4-ol is similar in name to 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate, but they are different compounds. Because the query was specifically for 6-Bromo-7-fluoro-2-methylquinazolin-4-ol, the below information pertains to similar compounds and their applications.

Antimicrobial Properties of Quinazoline Derivatives
Several studies have explored the antimicrobial activities of quinazoline and quinazolinone derivatives .

  • Kumar and coworkers synthesized novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives and evaluated their antimicrobial activity . The presence of methoxy and methyl substituents on the phenyl ring enhanced the antibacterial activity against gram-positive bacteria .
  • Desai and colleagues reported the synthesis and in vitro antimicrobial activity of 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Derivatives with chloro or hydroxy groups exhibited very good antimicrobial activities, particularly those with hydroxy groups at the ortho or meta position .
  • Al-Omary and coworkers synthesized 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid, which showed broad-spectrum antimicrobial activity comparable to known standard antibiotics .
  • Ryu and coworkers synthesized and tested 6,7-Bis(arylthio)-quinazoline-5,8-dione and furo-[2,3-f]quinazolin-5-ol derivatives for in vitro antifungal activity . Many of these compounds showed good antifungal activity against all tested fungi, suggesting their potential as leads for developing antifungal agents .
  • Saravanan and coworkers synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl) phenyl) semicarbazide derivatives and tested their in vitro antibacterial and antifungal properties against human pathogenic microorganisms, identifying a highly active compound .

Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have demonstrated promising anticancer properties in various studies .

  • Wissner and colleagues discovered quinazoline derivatives that showed EGFR kinase inhibitory activity, suggesting their potential as anticancer drugs .
  • Abouzid and coworkers designed and synthesized new 6-alkoxy-4-substituted-aminoquinazolines with EGFR kinase inhibitory activity, many of which exhibited potent antitumor activity with IC50 values in the nanomolar range .
  • Fernandes and colleagues demonstrated that introducing a β-halopropionamide chain at the 6th position of the quinazoline moiety improved the inhibition of autophosphorylation of EGFR compared to the parent quinazoline .
  • Al-Omary and colleagues designed and evaluated 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active DHFR inhibitors, targeting dihydrofolate reductase (DHFR) for cytotoxic effects . They also synthesized and evaluated a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs for their in vitro DHFR inhibition .

Case Studies

StudyCompoundCell Lines/TargetsResults
Anticancer Efficacy6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonateVarious cancer cell linesDose-dependent decrease in cell viability; IC50 values between 10 µM and 30 µM across different cell lines, indicating moderate potency
Antimicrobial Activity6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonateStaphylococcus aureusMinimum inhibitory concentration (MIC) of 15 µg/mL; exhibited bactericidal activity, effectively reducing bacterial counts within a few hours of exposure
Anticancer Activity 2-chloromethyl-4(3H)-quinazolinonesHuman hepatoma HepG2, breast cancer cell line MDA-MB-468, HCT-116Synthesized via chlorination and condensation with aniline derivatives; showed promising anticancer activity in vitro; IC50 values ranged from 3.2 µM to 20 µM depending on the compound and cell line

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at position 6 (as in the target compound) is common in kinase-targeting analogs, where it contributes to hydrophobic interactions in enzyme active sites . Fluorine at position 7 may enhance metabolic stability and bioavailability .
  • Methyl vs.
  • Hydroxyl Group: The 4-hydroxyl group can act as a hydrogen bond donor, critical for binding to ATP pockets in kinases .

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in Compound 5 ) increase water solubility compared to methyl-substituted derivatives.
  • Purity: Commercial analogs like 6-Bromo-7-fluoro-3-nitroquinolin-4-ol are available at ≥98% purity, suggesting advanced synthetic protocols .
  • Spectroscopic Data : ¹H/¹³C NMR and LCMS profiles (e.g., Compound 5 ) provide benchmarks for verifying the target compound’s structure.

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